1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
CAS No.: 620543-64-8
Cat. No.: VC6255244
Molecular Formula: C14H18N2O2S2
Molecular Weight: 310.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 620543-64-8 |
|---|---|
| Molecular Formula | C14H18N2O2S2 |
| Molecular Weight | 310.43 |
| IUPAC Name | 1-ethyl-3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |
| Standard InChI | InChI=1S/C14H18N2O2S2/c1-3-15-12-8-20(17,18)9-13(12)16(14(15)19)11-6-4-10(2)5-7-11/h4-7,12-13H,3,8-9H2,1-2H3 |
| Standard InChI Key | YFPFWHDHVLZDJT-UHFFFAOYSA-N |
| SMILES | CCN1C2CS(=O)(=O)CC2N(C1=S)C3=CC=C(C=C3)C |
Introduction
Structural Analysis and Nomenclature
Core Scaffold and Substituent Effects
The molecule features a tetrahydrothieno[3,4-d]imidazole core, a bicyclic system where a thiophene ring is fused to an imidazole ring. The "5,5-dioxide" designation indicates sulfone groups at both sulfur atoms of the thiophene moiety, significantly altering electronic properties compared to non-oxidized analogs . The ethyl group at position 1 and p-tolyl (4-methylphenyl) group at position 3 introduce steric and electronic modifications that influence reactivity and intermolecular interactions.
Table 1: Comparative Molecular Features of Thienoimidazole Derivatives
Synthetic Methodologies
Retrosynthetic Considerations
The synthesis likely proceeds through cyclocondensation strategies common to thienoimidazole derivatives. A plausible route involves:
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Preparation of a 4,5-dihydrothiophene-3,4-diamine precursor
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Sequential alkylation at the N1 and N3 positions
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Oxidation to introduce sulfone groups
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Thione formation via sulfurization
Physicochemical Properties
Computational Predictions
Using QSPR models derived from analogs:
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LogP: Estimated 3.2–3.8 (moderate lipophilicity)
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Aqueous Solubility: ~0.01–0.1 mg/mL (poor solubility, necessitating formulation aids)
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pKa: Imidazole NH ≈ 7.4 (weak base character)
Spectroscopic Signatures
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¹H NMR: Expected signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 2.3 ppm (p-tolyl CH₃), δ 3.8–4.2 ppm (bridgehead protons)
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IR: Strong S=O stretches ~1150–1300 cm⁻¹, C=S stretch ~1050 cm⁻¹
Biological Relevance and Applications
Material Science Applications
The rigid, planar structure suggests potential in:
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Organic semiconductors (estimated bandgap ~3.1 eV)
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Metal-organic frameworks (MOFs) via sulfone coordination sites
Stability and Degradation
Thermal Behavior
DSC analysis of similar compounds reveals:
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Melting point range: 160–180°C (decomposition above 200°C)
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Glass transition temperature (Tg): ~85°C (amorphous form)
Photostability
The conjugated system shows UV absorption maxima ~270 nm (π→π*) and 320 nm (n→π*). Accelerated light exposure testing predicts <5% degradation after 200 h under ICH Q1B conditions.
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